molecular formula C14H20BrCl2NO3 B4003138 4-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]morpholine;hydrochloride

4-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]morpholine;hydrochloride

Cat. No.: B4003138
M. Wt: 401.1 g/mol
InChI Key: VEDPSJWKSLZJDK-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]morpholine;hydrochloride is a useful research compound. Its molecular formula is C14H20BrCl2NO3 and its molecular weight is 401.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride is 399.00036 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis of morpholine derivatives through reactions involving specific halides and ether groups. For instance, Singh et al. (2000) detailed the synthesis of tellurated derivatives of morpholine, highlighting the structural characterization and complexation with palladium(II) and mercury(II), demonstrating the utility of morpholine derivatives in coordination chemistry and material science (Singh et al., 2000). Similarly, research on the optimization of morpholine-containing compounds for inhibiting Src kinase activity indicates their potential in developing therapeutic agents (Boschelli et al., 2001).

Complexation and Coordination Chemistry

The reactions leading to the formation of complexes with metals such as palladium and mercury, as shown in the work by Singh et al., suggest the role of morpholine derivatives in facilitating specific chemical transformations, useful in catalysis and material science. The detailed structural analysis provides insights into the bonding and coordination behavior of these compounds, which could be relevant for designing catalysts and functional materials.

Physicochemical Properties and Biological Activities

Studies have also focused on the physicochemical properties, toxicity, biodegradability, and biological activities of morpholine derivatives. For example, Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, evaluating their cytotoxicity, oral toxicity, biodegradability, and physicochemical properties. This research contributes to understanding the environmental and biological impact of morpholine derivatives, with implications for their safe and sustainable use in various applications (Pernak et al., 2011).

Properties

IUPAC Name

4-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO3.ClH/c15-13-11-12(16)1-2-14(13)20-10-9-19-8-5-17-3-6-18-7-4-17;/h1-2,11H,3-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDPSJWKSLZJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOC2=C(C=C(C=C2)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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